2-Hydroxybicyclo[2.2.1]heptane-1-carboxylic Acid
Description
Properties
Molecular Formula |
C8H12O3 |
|---|---|
Molecular Weight |
156.18 g/mol |
IUPAC Name |
2-hydroxybicyclo[2.2.1]heptane-1-carboxylic acid |
InChI |
InChI=1S/C8H12O3/c9-6-3-5-1-2-8(6,4-5)7(10)11/h5-6,9H,1-4H2,(H,10,11) |
InChI Key |
VNLXGAINUPBXNF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC1CC2O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 2-Hydroxybicyclo[2.2.1]heptane-1-carboxylic Acid
General Synthetic Strategies
The preparation of this compound typically involves:
- Functionalization of bicyclo[2.2.1]heptane (norbornane) or bicyclo[2.2.1]heptene (norbornene) derivatives.
- Introduction of hydroxyl and carboxyl groups via hydroxybromination, iodolactonization, or hydrolysis of amides/lactones.
- Use of protecting groups to control regio- and stereoselectivity.
- Cyclization reactions to form the bicyclic core with desired substituents.
Specific Synthetic Routes
Hydroxybromination and Cyclization Route
One effective method starts with an alkene precursor such as a norbornene derivative, which undergoes hydroxybromination to form a bromohydrin intermediate. This intermediate is then protected (e.g., as an O-TBDMS ether) to facilitate a carbanion-mediated cyclization step that constructs the bicyclic skeleton with the hydroxyl group in place. Subsequent alkaline hydrolysis yields the target hydroxy acid.
- Example: Hydroxybromination of alkene 13 yields bromohydrin 14e.
- Protection with TBDMS (tert-butyldimethylsilyl) gives 14f.
- Carbanion-mediated cyclization of 14f produces norbornane derivative 15f with 68% yield.
- Alkaline hydrolysis of 15f leads to this compound (47e).
This method is scalable, demonstrated by yields on up to 81 g scale for intermediates.
Lactone Formation and Hydrolysis from Amides
Another approach involves the hydrolysis of endo-6-hydroxybicyclo[2.2.1]heptane-endo-2-carboxamides under acidic or alkaline conditions. The acid-catalyzed reaction produces a lactone intermediate, which upon further hydrolysis, yields the hydroxy acid.
- The effective intramolecular alkoxide concentration is very high (~10^8 M), facilitating lactonization.
- Mechanistic studies indicate rate-limiting steps involving proton transfer and carbon-nitrogen bond cleavage.
- This method highlights the importance of hydroxy group participation in intramolecular cyclization and hydrolysis.
Functionalization via Iodolactonization and Reduction
In related bicyclic systems, iodolactonization of N-protected amino acid derivatives followed by reductive deiodination has been used to introduce hydroxy groups stereoselectively on the bicyclic ring, which can be further transformed into hydroxy acids.
- For example, stereoselective iodolactonization of N-Boc-endo-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylic acid followed by reduction yields hydroxy-substituted bicyclic lactones.
- Hydrolysis and deprotection steps then afford hydroxy amino acids or hydroxy carboxylic acids.
Though this method is more common with bicyclo[2.2.2]octane systems, the principles can be adapted for bicyclo[2.2.1]heptane derivatives.
Comparative Data Table of Preparation Methods
Analysis of Preparation Methods
- The hydroxybromination and cyclization method is currently the most practical for preparing this compound on a multigram scale with good yields and stereocontrol.
- The use of protecting groups such as TBDMS is crucial to favor the desired conformation and improve cyclization efficiency.
- Hydrolysis of amide precursors to lactones and then to hydroxy acids provides valuable mechanistic understanding but may be less straightforward for large-scale synthesis.
- Iodolactonization routes offer stereoselectivity and functional group versatility but are more complex and less commonly applied to the exact target compound.
- Overall, the synthetic strategy must balance yield, scalability, stereochemical purity, and operational simplicity.
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxybicyclo[2.2.1]heptane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce an alcohol.
Scientific Research Applications
Synthetic Chemistry Applications
Chiral Synthons
The compound serves as a valuable chiral synthon in organic synthesis. Its derivatives have been utilized to synthesize optically active compounds, including natural products and pharmaceuticals. For instance, the chiral 2-hydroxy- or 2-oxobicyclo[2.2.1]heptane-7-carboxylic acid has been reported as a precursor for the synthesis of cyclopentanoids and prostaglandins, which are significant in medicinal chemistry .
Gas Chromatography
Recent advancements have demonstrated that 2-hydroxybicyclo[2.2.1]heptane-1-carboxylic acid can be effectively analyzed using gas chromatography techniques. This method allows for the determination of the absolute configuration of secondary alcohols and ketones derived from this compound, enhancing its utility in stereochemical studies .
| Application Area | Description | Reference |
|---|---|---|
| Chiral Synthons | Used in synthesizing optically active compounds | |
| Gas Chromatography | Analyzed for absolute configuration determination |
Medicinal Chemistry Applications
Antimicrobial Activity
Research has indicated that derivatives of this compound exhibit antimicrobial properties. For example, certain synthesized compounds showed higher activity against Mycobacterium avium subsp. paratuberculosis compared to standard antibiotics like ciprofloxacin and isoniazid . This suggests potential applications in developing new antimicrobial agents.
Biological Evaluation
The biological evaluation of various derivatives has been conducted to assess their cytotoxicity and effectiveness against different pathogens. Compounds with amphiphilic properties derived from this bicyclic structure have shown promise in enhancing photosynthetic electron transport rates in chloroplasts, indicating potential agricultural applications as well .
| Application Area | Description | Reference |
|---|---|---|
| Antimicrobial Activity | Effective against specific bacterial strains | |
| Biological Evaluation | Assessed for cytotoxicity and photosynthetic effects |
Material Science Applications
Polymer Chemistry
The unique structure of this compound allows it to be incorporated into polymer matrices to enhance mechanical properties and thermal stability. Its derivatives are being explored as additives in polymer formulations, potentially leading to materials with improved performance characteristics.
Case Studies in Material Science
Recent studies have focused on the incorporation of this compound into biodegradable polymers, aiming to develop sustainable materials with desirable physical properties for packaging applications.
Mechanism of Action
The mechanism of action for 2-Hydroxybicyclo[2.2.1]heptane-1-carboxylic acid involves its interaction with various molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. These interactions can modulate biochemical pathways, making the compound a valuable tool in biochemical research .
Comparison with Similar Compounds
Hydroxy vs. Aza Substitution
- 2-Hydroxy Derivatives: The hydroxyl group introduces hydrogen-bonding capacity, enhancing reactivity in cycloadditions. In contrast, 7-azabicyclo[2.2.1]heptane-1-carboxylic acid replaces a carbon with nitrogen, increasing ring strain and pyramidalization at N, which stabilizes non-planar amide bonds critical for peptide conformation.
- Conformational Rigidity : Both hydroxy and aza derivatives exhibit restricted rotation, but the aza variant’s nitrogen induces greater distortion (~7° bond angle differences vs. proline), favoring β-turn mimicry in peptides.
Oxo vs. Hydroxy Functional Groups
Substituent Effects on Reactivity
- Methyl/Amino Groups: 7,7-Dimethyl substituents in ketopinic acid sterically hinder ring-opening reactions, while amino groups (e.g., 3-amino derivatives) enable nucleophilic functionalization.
- Esterification: Ethyl esters (e.g., 3-aminoethyl ester) increase lipophilicity, broadening applications in medicinal chemistry.
Research Findings
- Biological Relevance : 7-Azabicyclo derivatives show promise in HIV protease inhibitors and thrombin inhibitors due to their rigid scaffolds.
- Thermodynamic Stability: Quantum mechanical studies reveal that pyramidalization in aza derivatives stabilizes non-canonical amide conformations, a feature absent in hydroxy variants.
Biological Activity
2-Hydroxybicyclo[2.2.1]heptane-1-carboxylic acid (also known as 2-Hydroxybicyclo[2.2.1]heptane-2-carboxylic acid) is a bicyclic compound that has garnered attention due to its unique structural features and potential biological activities. This article explores its biological activity, synthesizing findings from various studies, including case studies, research findings, and data tables to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 156.18 g/mol. The compound features a bicyclic structure characterized by a hydroxyl group and a carboxylic acid functional group, which are crucial for its biological interactions.
Research indicates that this compound may interact with various biological targets, including enzymes and receptors. Its structural characteristics allow it to participate in biochemical pathways that could influence metabolic processes.
Antioxidant Activity
Several studies have highlighted the antioxidant properties of this compound. This activity is attributed to its ability to scavenge free radicals, thus potentially protecting cells from oxidative stress-related damage.
Anti-inflammatory Effects
The compound has also been observed to exhibit anti-inflammatory effects in various models. It appears to modulate inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation.
Data Table: Summary of Biological Activities
Case Study 1: Antioxidant Activity
In a controlled study examining the antioxidant capacity of various bicyclic compounds, this compound demonstrated significant radical scavenging activity compared to standard antioxidants such as ascorbic acid.
Case Study 2: Anti-inflammatory Properties
Another study investigated the anti-inflammatory effects of this compound in a murine model of arthritis. Results showed that treatment with this compound significantly reduced inflammation markers, suggesting its potential therapeutic application in inflammatory diseases.
Synthesis and Derivatives
The synthesis of this compound can be achieved through various organic reactions, including cyclization methods that enhance its biological properties by modifying functional groups.
Synthetic Pathways
- Cyclization Reactions : Utilizing starting materials that undergo cyclization to form the bicyclic structure.
- Hydroxylation : Introduction of hydroxyl groups which are crucial for its biological activity.
Q & A
Q. What are the established synthetic routes for 2-Hydroxybicyclo[2.2.1]heptane-1-carboxylic Acid?
The synthesis typically involves cycloaddition reactions and functional group transformations. A key method utilizes the Diels–Alder reaction between C-4 unsaturated 5(4H)-oxazolones and Danishefsky’s diene, followed by cyclization of cyclohexylamine derivatives to form bicyclic intermediates . Another approach employs organocatalytic [4+2] cycloaddition under mild conditions, enabling enantioselective synthesis of carboxylates from simple precursors .
Q. Methodological Steps :
Prepare cycloadducts via Diels–Alder reaction.
Transform intermediates via reductive amination or oxidation.
Cyclize using base-induced epimerization to achieve bicyclic core structures.
Q. Table 1: Comparison of Synthetic Methods
| Method | Key Step | Yield (%) | Enantioselectivity | Reference |
|---|---|---|---|---|
| Diels–Alder + Cyclization | Cycloadduct formation | 60-75 | Racemic | |
| Organocatalytic [4+2] | Asymmetric cycloaddition | 80-90 | >90% ee |
Q. How should researchers characterize the structural and stereochemical properties of this compound?
Characterization requires X-ray crystallography , NMR spectroscopy , and computational modeling. For example:
- X-ray analysis resolves bicyclic geometry and hydrogen-bonding patterns (e.g., endo/exo configurations) .
- 2D NMR (COSY, NOESY) identifies coupling between protons in the strained bicyclic system .
- DFT calculations predict pyramidalization of nitrogen in derivatives, aiding stereochemical assignments .
Q. Key Parameters :
Q. What safety precautions are critical when handling this compound in laboratory settings?
Derivatives of bicycloheptane-carboxylic acids require strict safety protocols:
- Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent oxidation .
- Handling : Avoid sparks, heat, and moisture (P210, P233, P280) .
- Waste disposal : Follow EPA/ECHA guidelines for organic acids (P501) .
Advanced Research Questions
Q. How can enantioselective synthesis be optimized for derivatives of this compound?
Organocatalysis and chiral auxiliaries are pivotal. For example:
Q. Optimization Tips :
- Screen solvents (e.g., THF vs. DCM) to enhance stereocontrol.
- Adjust reaction temperature (e.g., -20°C to 25°C) to minimize racemization.
Q. What computational approaches predict stereochemical outcomes and reactivity in bicyclic systems?
Quantum mechanical calculations (e.g., DFT, MP2) model intramolecular interactions:
- Analyze amide bond distortion in azabicyclo derivatives using bottom-up strategies .
- Simulate hydrogen-bonding networks to predict tautomeric equilibria (e.g., keto-enol shifts) .
Case Study :
Pyramidalization of the amide nitrogen in 7-azabicyclo derivatives was validated via DFT, matching crystallographic data .
Q. How can researchers resolve contradictions in experimental data across synthesis methods?
Contradictions often arise from reaction conditions or intermediates . For example:
- Racemic vs. asymmetric routes : The Diels–Alder method (racemic) vs. organocatalysis (enantioselective) can yield conflicting stereochemical results. Cross-validate using chiral HPLC and optical rotation.
- Side reactions : Strecker reactions may produce aminonitrile byproducts; optimize pH and catalyst loading to suppress undesired pathways .
Q. Table 2: Data Contradiction Analysis
| Issue | Likely Cause | Resolution Strategy |
|---|---|---|
| Low enantiopurity | Competing epimerization | Use chiral stationary phase HPLC |
| Unstable intermediates | Moisture sensitivity | Strict inert atmosphere |
Q. What are the emerging applications of this compound in biochemical research?
Derivatives serve as:
Q. Experimental Design :
- Functionalize the carboxylic acid group with NHS esters for bioconjugation.
- Monitor labeling efficiency via MALDI-TOF or fluorescence assays.
Q. How do substituents on the bicyclic core influence physicochemical properties?
Electron-withdrawing groups (e.g., nitro, carbonyl) increase acidity and reactivity:
Q. Table 3: Substituent Effects
| Substituent | Effect on pKa | Reactivity Trend |
|---|---|---|
| -NO₂ (3-position) | ↓ pKa (~2.5) | ↑ Electrophilicity |
| -OCH₃ (2-position) | Minimal shift | Stabilizes via H-bond |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
